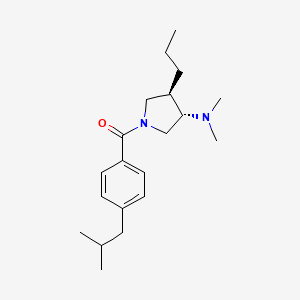

![molecular formula C20H22N2O4 B5578053 1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spirocyclic structures similar to the specified compound often involves transition-metal-free reactions or cyclization processes. For instance, a methodology for synthesizing spiro[chromene-imidazo[1,2-a]pyridin]-3'-imines via a 6-exo-dig cyclization reaction has been demonstrated, highlighting a metal-free approach for constructing spirocyclic frameworks (Behrouz Nayebzadeh et al., 2021). These strategies typically involve the activation of certain moieties and subsequent cyclization, offering pathways to synthesize compounds with complex spirocyclic structures.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be elucidated using techniques like single-crystal X-ray diffraction, which provides detailed insights into their 3D conformation and bonding arrangements. For example, the structure of related spirocyclic compounds has been determined through such analytical methods, showcasing the arrangement of various substituents around the spirocyclic core (N. F. Kirillov et al., 2016).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a plethora of chemical reactivities due to their unique structural features. They can undergo various types of reactions, including 1,3-dipolar cycloadditions, which are stereoselective and lead to the formation of new spirocyclic structures with different substituents and functional groups (I. Kutyashev et al., 2020). These reactions are crucial for the functionalization and further diversification of the spirocyclic skeleton.

Applications De Recherche Scientifique

Green and Efficient Synthesis

A significant application in scientific research is the development of green and efficient synthesis methods for novel bis-spirooxindole derivatives, highlighting the environmental benefits of using biodegradable solvents like PEG-400. This approach not only supports the synthesis of a variety of bis-spiro compounds with excellent yields but also emphasizes the importance of sustainable chemistry practices (Safari, Maryamabadi, & Hasaninejad, 2017).

Novel Trifluoromethyl-substituted Compounds

Research has also focused on the synthesis of new series of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles. These compounds demonstrate the versatility and potential of trifluoromethyl groups in enhancing the properties of spirocyclic compounds, potentially opening avenues for new drug discovery and material science applications (Bonacorso et al., 2017).

Organocatalytic Domino Reactions

The asymmetric domino reaction for the synthesis of chiral multi-functionalized tetracyclic spiro compounds showcases the potential of organocatalysis in creating complex molecules with multiple stereocenters. This method represents a significant advancement in synthetic organic chemistry, providing a route to highly functionalized compounds with potential applications in pharmaceuticals and materials science (Fu, Pan, Xu, & Xie, 2014).

Recyclization Reactions

The study on the recyclization of amino-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile opens new pathways for the synthesis of functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran]. Such research contributes to the expansion of synthetic methodologies for spiro compounds, which are crucial in drug development and other areas of chemistry (Andina & Andin, 2016).

Eco-friendly Synthesis of Isoxazole Substituted Derivatives

The development of an efficient, inexpensive, and environmentally friendly synthesis method for novel isoxazole substituted spirooxindole derivatives exemplifies the commitment to green chemistry principles. The use of PEG-400 as a solvent and catalyst not only simplifies the process but also aligns with the goals of sustainable and eco-friendly chemical synthesis (Modugu & Pittala, 2017).

Propriétés

IUPAC Name |

1'-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(2)9-14-10-18(26-21-14)19(24)22-8-7-20(12-22)11-16(23)15-5-3-4-6-17(15)25-20/h3-6,10,13H,7-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXWKZTFXPREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)

![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)